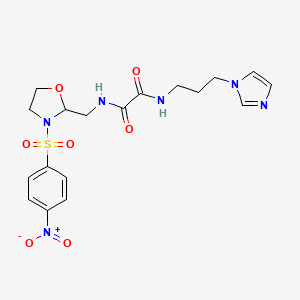

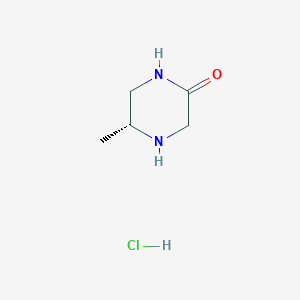

![molecular formula C21H15ClN2O2 B2481981 1-[(2-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione CAS No. 898419-04-0](/img/structure/B2481981.png)

1-[(2-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related naphthalene-1,4-dione derivatives often involves green and convenient synthetic methods. For example, a one-pot, four-component reaction catalyzed by MgCl2 in ethylene glycol has been described for the synthesis of 2-hydroxy-3-((5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenyl)methyl)naphthalene-1,4-dione derivatives. This method emphasizes simplicity, short reaction time, high yield, and the use of an eco-friendly catalyst (Fu et al., 2016).

Molecular Structure Analysis

The crystal structure of related compounds, such as 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione and its analog, has been determined by single crystal X-ray diffraction. These molecules are non-planar, with torsion angles around the N–C(naphthoquinone) bond indicating a certain rigidity in their structure. In the crystals, hydrogen bonds N–H···O and N–H···Cl exist, highlighting the potential for interaction in solid-state forms (Yıldırım et al., 2019).

Chemical Reactions and Properties

The reactivity of naphthalene-1,4-dione derivatives towards nucleophiles and other reagents has been explored in several studies. For instance, (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, a compound with a similar naphthalene-1,4-dione framework, demonstrated reactivity with various nucleophile agents, leading to the formation of hydroxy pyrazole and hydroxy oxazole derivatives. This reactivity suggests the versatility of the naphthalene-1,4-dione scaffold in synthesizing a wide range of heterocyclic compounds (Gouhar & Raafat, 2015).

科学的研究の応用

Synthesis and Chemical Reactions

Synthesis Methodologies : Innovative and efficient synthesis methodologies for derivatives related to 1-[(2-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione have been developed. For instance, Kumar et al. (2017) presented a green, operationally simple, and efficient one-pot four-component approach for the synthesis of 2-hydroxy-3-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methyl) naphthalene-1,4-dione derivatives through a domino reaction, highlighting the method's advantages like clean and simple methodology, short reaction time, and good yield (Kumar, Sribalan, & Padmini, 2017).

Chemical Properties and Reactions : The chemical properties and reactions of compounds related to 1-[(2-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione have been explored extensively. For example, Yıldız et al. (2018) detailed the cyclization of a compound derived from the reaction of 2,3-dichloro-1,4-naphthoquinone, leading to 2-(hexyloxy)benzo[b]phenazine-6,11-dione, demonstrating a general procedure to prepare functionalized benzo[b]phenazine-6,11-dione derivatives (Yıldız, Bayrak, Yıldırım, Şahin, & Tuyun, 2018).

Biological Applications

Antimicrobial and Antifungal Properties : Some derivatives of 1-[(2-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione have shown promising antimicrobial and antifungal properties. Tandon et al. (2010) synthesized a range of nitrogen and sulfur containing hetero-1,4-naphthoquinones, showing potent antifungal activity and indicating their potential as lead antifungal agents (Tandon, Maurya, Verma, Kumar, & Shukla, 2010).

Anticancer Potential : Some compounds in this category have been evaluated for their anticancer activities. For instance, Gouhar and Raafat (2015) synthesized derivatives that were evaluated as anticancer agents, demonstrating the potential of these compounds in cancer research (Gouhar & Raafat, 2015).

Antidepressant Activity : Research has also been conducted on the antidepressant activity of related compounds. Prasad et al. (2005) synthesized 1,3,5-triphenyl-2-pyrazolines and evaluated their antidepressant activity, finding significant reductions in immobility times at certain dose levels (Prasad, Rao, Prasoona, Murali, & Kumar, 2005).

特性

IUPAC Name |

1-[(2-chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O2/c22-18-10-4-2-7-16(18)14-23-12-13-24(21(26)20(23)25)19-11-5-8-15-6-1-3-9-17(15)19/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUMMRBLXJLHEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C=CN(C(=O)C3=O)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide](/img/structure/B2481898.png)

![5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2481902.png)

![Ethyl 4,5-dimethyl-2-[[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2481905.png)

![2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde](/img/structure/B2481906.png)

![2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2481912.png)

![N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B2481914.png)

![tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]-3-methylbutyl}carbamate](/img/structure/B2481915.png)

![4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2481918.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2481920.png)